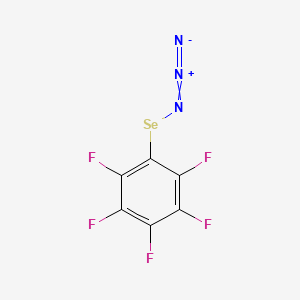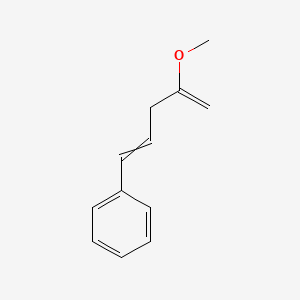
(4-Methoxypenta-1,4-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypenta-1,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a penta-1,4-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypenta-1,4-dien-1-YL)benzene typically involves the reaction of a suitable benzene derivative with a penta-1,4-dien-1-yl precursor. One common method is the palladium-catalyzed Heck reaction, where a halogenated benzene derivative reacts with a penta-1,4-dien-1-yl compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypenta-1,4-dien-1-YL)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Scientific Research Applications
(4-Methoxypenta-1,4-dien-1-YL)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxypenta-1,4-dien-1-YL)benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms . The compound’s antiviral effects could be related to its interference with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-1-butyn-1-yl)benzene: Similar structure but with a triple bond instead of a diene group.
1-Methyl-4-(1-pentyn-1-yl)benzene: Contains a methyl group and a pentynyl group instead of a methoxy and penta-1,4-dien-1-yl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Features two methoxy groups and a propenyl group.
Uniqueness
(4-Methoxypenta-1,4-dien-1-YL)benzene is unique due to its combination of a methoxy group and a penta-1,4-dien-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of conjugated double bonds in the penta-1,4-dien-1-yl group also contributes to its unique electronic properties and reactivity.
Properties
CAS No. |
500229-20-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methoxypenta-1,4-dienylbenzene |
InChI |
InChI=1S/C12H14O/c1-11(13-2)7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,1,7H2,2H3 |
InChI Key |
CBTLWJAMIULXLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


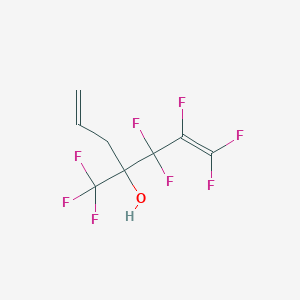
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
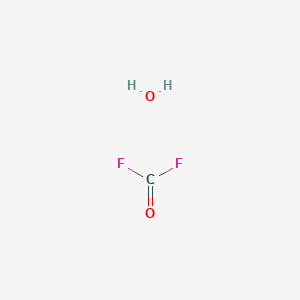

![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
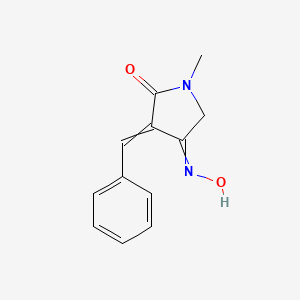
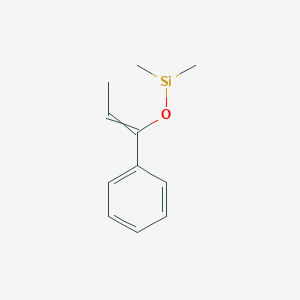
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)

